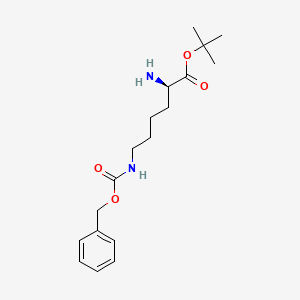
9,10-Anthracenedione, 1,8-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diiodoanthracene-9,10-dione is a chemical compound with the molecular formula C₁₄H₆I₂O₂ and a molecular weight of 460.005 g/mol It is a derivative of anthracene-9,10-dione, where two iodine atoms are substituted at the 1 and 8 positions of the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diiodoanthracene-9,10-dione typically involves the iodination of anthracene-9,10-dione. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the 1 and 8 positions .
Industrial Production Methods
Industrial production of 1,8-diiodoanthracene-9,10-dione may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Diiodoanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form anthracene derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while reduction can produce anthracene-9,10-diol .
Applications De Recherche Scientifique
1,8-Diiodoanthracene-9,10-dione has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and in the study of halogenated aromatic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and as a sensitizing agent in photochemical reactions
Mécanisme D'action
The mechanism of action of 1,8-diiodoanthracene-9,10-dione involves its interaction with molecular targets through its iodine substituents. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dibromoanthracene-9,10-dione: Similar structure with bromine atoms instead of iodine.
1,8-Dichloroanthracene-9,10-dione: Chlorine atoms substituted at the 1 and 8 positions.
1,8-Difluoroanthracene-9,10-dione: Fluorine atoms substituted at the 1 and 8 positions.
Uniqueness
1,8-Diiodoanthracene-9,10-dione is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it suitable for specific applications where other halogens may not be as effective .
Propriétés
Numéro CAS |
30877-00-0 |
|---|---|
Formule moléculaire |
C14H6I2O2 |
Poids moléculaire |
460.00 g/mol |
Nom IUPAC |
1,8-diiodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6I2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H |
Clé InChI |
AAWQONPYXVKYAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)C(=O)C3=C(C2=O)C=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


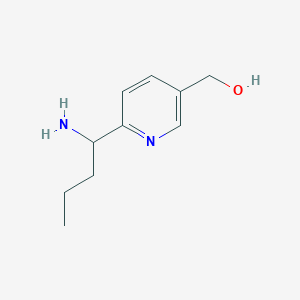
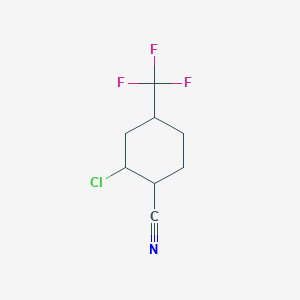

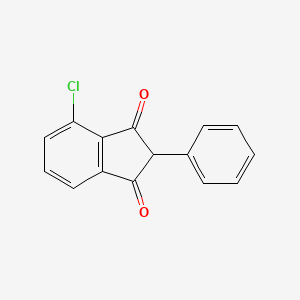
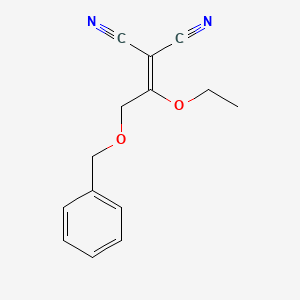
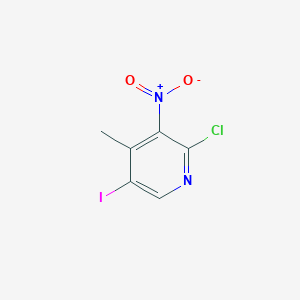
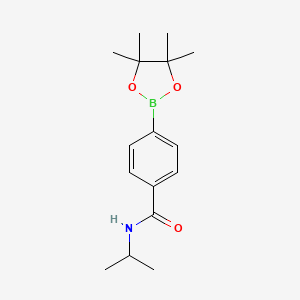


![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)
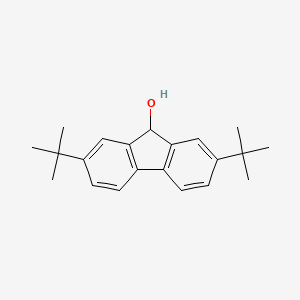
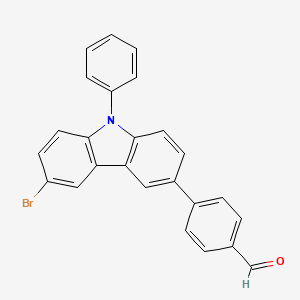
![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)
